ASAH1-IN-E2
Description
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.402 |
IUPAC Name |
[1,1'-Biphenyl]-4-yl 2-(4-guanidinophenyl)acetate |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASAH1-IN-E2; ASAH1 N-E2; ASAH1N-E2 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Asah1 in E2 Interaction with Asah1
Identification of ASAH1-IN-E2 as an ASAH1-Binding Compound
The initial identification of this compound as a compound that binds to ASAH1 was accomplished through a multi-step process involving advanced screening and validation techniques. nih.govresearchgate.net
Phage Display Biopanning and Target Deconvolution
To identify the molecular target of the guanidine-based synthetic compound, E2 (later referred to as this compound), researchers employed phage display biopanning. nih.govresearchgate.net This technique involves a library of bacteriophages engineered to express a vast diversity of peptides or proteins on their surface. jmb.or.krfrontiersin.org The library is exposed to the target of interest, in this case, a human cDNA library, to select for phages that display proteins with high affinity for the compound. researchgate.netnih.gov
In the specific case of this compound, iterative rounds of biopanning were performed, which led to the enrichment of phages displaying proteins that bound to the compound. researchgate.net Subsequent DNA sequencing of the genetic material from these enriched phages and homology alignment using BLAST identified acid ceramidase 1 (ASAH1) as a primary binding protein for E2. researchgate.net A subsequent phage binding assay confirmed that ASAH1 specifically binds to E2. researchgate.net
Drug Affinity Responsive Target Stability (DARTS) Assay
To further validate the direct interaction between this compound and ASAH1, the Drug Affinity Responsive Target Stability (DARTS) assay was utilized. nih.govkwoncglab.comresearchgate.net The DARTS method is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it less susceptible to proteolysis. researchgate.net In these experiments, the direct binding of E2 to ASAH1 was confirmed, providing crucial evidence for their interaction. nih.govkwoncglab.comresearchgate.net
Enzymatic Inhibition Profile of this compound
Following the confirmation of binding, the inhibitory effect of this compound on the enzymatic activity of ASAH1 was characterized through various assays.
In Vitro ASAH1 Activity Assays
In vitro activity assays are fundamental for quantifying the inhibitory potential of a compound. For ASAH1, these assays typically measure the hydrolysis of a ceramide substrate into sphingosine (B13886) and a free fatty acid. uniprot.orgabcam.com The activity of ASAH1 can be determined using a fluorogenic substrate, where the cleavage of the substrate results in a fluorescent signal that can be quantified. nih.govmdpi.com
Research has shown that this compound effectively inhibits the enzymatic activity of ASAH1. nih.govresearchgate.net For instance, studies have demonstrated that treatment with compounds targeting ASAH1 leads to a reduction in its enzymatic activity. haematologica.org The inhibition of ASAH1 by this compound was shown to be dose-dependent in various cell lines. researchgate.net
Structural Basis of this compound–ASAH1 Interaction (Hypothetical/Inferred from general ASAH1 structural studies)
The interaction between this compound and the ASAH1 enzyme is predicated on the unique structural features of the enzyme itself. ASAH1 is a lysosomal cysteine amidase that undergoes a critical activation process to become catalytically competent. mdpi.comnih.gov Crystal structures of mammalian ASAH1 reveal that the enzyme exists as a proenzyme in which the catalytic center is buried and inaccessible. rcsb.orgnih.govresearchgate.net A process of autocleavage triggers a significant conformational change, exposing a deep, hydrophobic channel that leads to the active site. rcsb.orgnih.govuniprot.orguniv-smb.fr This activation is essential for the enzyme to hydrolyze its substrate, ceramide, into sphingosine and a free fatty acid.
It is hypothesized that this compound, like other inhibitors, targets the now-exposed active site within the mature form of the ASAH1 enzyme. The active site is characterized by a catalytic cysteine residue (Cys143) that acts as the nucleophile in the hydrolysis reaction. biorxiv.orgresearchgate.net For this compound to be an effective inhibitor, it would need to navigate the hydrophobic substrate-binding channel and engage with key residues within this catalytic pocket.
The binding of an inhibitor such as this compound could occur through several mechanisms, inferred from the study of known inhibitors:
Covalent Modification: The inhibitor could form a covalent bond with the catalytic Cys143, permanently inactivating the enzyme. This is the mechanism for carmofur (B1668449), which carbamoylates the sulfhydryl group of the cysteine. biorxiv.org If this compound were a covalent inhibitor, it would possess an electrophilic "warhead" susceptible to nucleophilic attack by the cysteine.
Competitive, Non-covalent Binding: Alternatively, this compound could be a reversible inhibitor that competes with the natural substrate, ceramide, for binding within the active site. Its affinity would be determined by the complementarity of its shape and chemical properties to the hydrophobic channel and active site residues.
The conformational dynamics of ASAH1 are crucial for its function and inhibition. The transition from the closed proenzyme to the open, active form is a key regulatory step. rcsb.orgresearchgate.net An inhibitor like this compound would likely be designed to specifically recognize the active conformation. Furthermore, the binding of the inhibitor itself could induce more subtle conformational changes, stabilizing the enzyme in an inactive state and preventing substrate turnover.
The activity of ASAH1 in the lysosome is not solitary; it is significantly modulated by the accessory protein Saposin D. mdpi.comnih.govnih.gov Saposin D is a sphingolipid activator protein that facilitates the presentation of the lipid substrate, ceramide, to ASAH1. rcsb.orgnih.gov It is believed to function by extracting ceramide from the lysosomal membrane and presenting it to the enzyme's active site, a process that may involve direct interaction with ASAH1. nih.govembopress.org Studies have shown that Saposin D stimulates ASAH1 activity by lowering the enzyme's Michaelis constant (Km) for ceramide, without altering the maximum reaction velocity (Vmax). nih.gov
The presence of Saposin D could have modulatory effects on the binding of an inhibitor like this compound.
Access to the Active Site: By interacting with ASAH1 and potentially influencing the conformation of the hydrophobic channel, Saposin D might either facilitate or hinder the entry of an inhibitor. If this compound is a lipid-like molecule, Saposin D could potentially interact with it, affecting its availability to bind the enzyme.
Altered Enzyme Conformation: The interaction between ASAH1 and Saposin D could stabilize a specific conformation of the enzyme that has a different affinity for inhibitors compared to the enzyme alone. embopress.org Therefore, the efficacy of this compound could be dependent on the presence and concentration of Saposin D in the lysosomal environment.
Comparative Analysis with Other Known ASAH1 Inhibitors (e.g., Carmofur, LCL-521, Ceranib-2)
To understand the potential profile of this compound, it is instructive to compare it with well-characterized ASAH1 inhibitors. Carmofur, LCL-521, and Ceranib-2 are among the most studied, each with distinct properties. haematologica.org
ASAH1 inhibitors can vary significantly in their specificity for ASAH1 over other enzymes, including other types of ceramidases (neutral and alkaline).
Carmofur: While it is a potent inhibitor of ASAH1, carmofur is also known to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). medchemexpress.comfrontiersin.org This lack of complete specificity means some of its biological effects may not be solely due to ASAH1 inhibition.
LCL-521: This compound is a lysosomotropic prodrug of the ASAH1 inhibitor B13. nih.govmdpi.com It is specifically designed to accumulate in the lysosome, the primary site of ASAH1 activity, which should confer a higher degree of specificity for inhibiting this enzyme over ceramidases located in other cellular compartments. nih.govnih.gov However, it has also been reported to inhibit acid sphingomyelinase (ASMase). medchemexpress.com
Ceranib-2: This is a non-lipid-like inhibitor of ceramidase activity. medchemexpress.comsigmaaldrich.com While it effectively inhibits cellular ceramidase activity and induces ceramide accumulation, its selectivity across the different classes of ceramidases (acid, neutral, alkaline) has been noted as an area for further investigation. nih.gov
Based on this, the development of this compound would likely have aimed for high potency and improved specificity for ASAH1 to minimize off-target effects.
The mechanisms by which these inhibitors act share the common outcome of increasing cellular ceramide levels but differ in their chemical interactions with the enzyme. oncotarget.comnih.gov
Commonality: All three inhibitors—Carmofur, LCL-521, and Ceranib-2—function by blocking the catalytic activity of ASAH1. This leads to the accumulation of the pro-apoptotic lipid ceramide and a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P), shifting the cellular sphingolipid balance towards cell death. mdpi.comnih.govresearchgate.net
Distinctions: The key distinction lies in their mode of inhibition.
Carmofur is a covalent, irreversible inhibitor that forms a permanent bond with the active site cysteine of ASAH1. biorxiv.orgwikipedia.org
LCL-521 (acting via its active form B13) and Ceranib-2 are understood to be non-covalent, reversible inhibitors. nih.govmedchemexpress.com They bind to the active site but can dissociate, and their inhibitory effect is dependent on their concentration.
The hypothetical this compound could be either a covalent or non-covalent inhibitor, a fundamental design choice that would dictate its duration of action and potential for off-target covalent modifications.
Data Tables
Cellular and Subcellular Effects of Asah1 in E2
Modulation of Intracellular Sphingolipid Ratios by ASAH1-IN-E2
This compound directly manipulates the balance of intracellular sphingolipids by inhibiting the catalytic activity of ASAH1. This intervention leads to the accumulation of the enzyme's substrate, ceramide, and a subsequent depletion of its products, sphingosine (B13886) and its phosphorylated form, sphingosine-1-phosphate (S1P).
The most direct and pronounced effect of this compound is the elevation of intracellular ceramide levels. By preventing its degradation, this compound causes ceramides (B1148491) to accumulate within the cell, particularly in the lysosomes where ASAH1 is predominantly active. nih.govmedlineplus.gov Research on the pharmacological inhibition of ASAH1 has demonstrated a significant increase in total ceramide levels. For instance, in apoptotic cells, the inhibition of ASAH1 can lead to a two- to three-fold increase in total ceramides. nih.gov
Furthermore, the inhibition of ASAH1 does not uniformly affect all ceramide species. Studies involving the knockdown of ASAH1 have revealed a shift in the acyl-chain composition of ceramides. nih.gov Specifically, an accumulation of saturated long-chain (C18–C24) ceramides and a decrease in unsaturated very long-chain (C24:1 and C26:1) ceramides have been observed. nih.gov This alteration in the ceramide profile can have distinct downstream biological consequences, as different ceramide species can exhibit varied signaling properties.
| Condition | Cell Type | Inhibitor/Method | Change in Total Ceramide Levels | Specific Ceramide Species Alterations |
|---|---|---|---|---|
| Apoptosis | Prostate Cancer Cells | ASAH1 Inhibition | 2-3 fold increase | Not specified |
| ASAH1 Knockdown | Human Adrenocortical Cells | shRNA | Overall decrease in untreated cells, but significant increase after oxidative stress | Increase in saturated long-chain (C18–C24) ceramides; Decrease in unsaturated very long-chain (C24:1, C26:1) ceramides |
A direct consequence of the this compound-mediated blockade of ceramide hydrolysis is the reduced production of sphingosine and, subsequently, sphingosine-1-phosphate (S1P). medlineplus.govmdpi.com Sphingosine is the immediate downstream product of ASAH1 activity, and its phosphorylation by sphingosine kinases (SPHKs) generates S1P, a critical signaling molecule with roles in cell survival, proliferation, and trafficking. nih.govmdpi.com
The inhibition of ASAH1, therefore, leads to a concurrent reduction in intracellular S1P levels. nih.gov This shift in the ceramide-to-S1P ratio is a pivotal event in determining cell fate, often pushing the cell towards apoptosis and away from pro-survival pathways. nih.gov The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat," and this compound effectively tips this balance towards ceramide.
| Condition | Cell Type | Inhibitor | Change in Sphingosine Levels | Change in S1P Levels |
|---|---|---|---|---|
| Proteasome Inhibitor-Resistant Multiple Myeloma | Multiple Myeloma Cells | Ceranib-2 | Not specified | Concurrent reduction |
The impact of this compound extends beyond ceramide, sphingosine, and S1P to other downstream sphingolipid metabolites. The reduction in sphingosine availability can affect the synthesis of complex sphingolipids that utilize sphingosine as a backbone. Conversely, the accumulation of ceramide can lead to its increased utilization in other metabolic pathways. For instance, ceramide can be converted to sphingomyelin (B164518), glucosylceramide, and other complex glycosphingolipids. nih.gov
Studies on ASAH1 knockdown have shown a shift in the acyl-chain composition of sphingomyelin (SM), hexosylceramides (HexCer), and lactosylceramides (LacCer), mirroring the changes observed in ceramide species. nih.gov This indicates that the altered ceramide pool directly influences the composition of more complex sphingolipids, potentially affecting membrane structure and function, as well as the signaling platforms associated with these lipids.
Impact of this compound on Cellular Signaling Pathways
The alterations in sphingolipid ratios induced by this compound have profound effects on various intracellular signaling pathways. The accumulation of ceramide and depletion of S1P, in particular, can modulate the activity of key signaling nodes that regulate cell growth, proliferation, and survival.
Recent evidence suggests a link between sphingolipid metabolism and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth and metabolism, responding to nutrient availability and growth factor signals. frontiersin.org Studies have shown that the genetic deletion of ASAH1, leading to ceramide accumulation, results in the activation of mTOR signaling. nih.gov
This suggests that the ceramide accumulation induced by this compound could lead to the activation of the mTORC1 pathway. The precise molecular mechanisms underlying this connection are still under investigation but may involve the spatial regulation of mTORC1 activity on lysosomal membranes, where ceramide levels are significantly altered by ASAH1 inhibition.
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that can be influenced by changes in sphingolipid metabolism. The MAPK pathway, which includes cascades such as ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.
The downstream product of ASAH1, S1P, and its receptors are known to engage with the MAPK pathway. nih.gov Specifically, S1P can be phosphorylated by ERK1/2, a key component of the MAPK pathway. nih.gov Therefore, by reducing the levels of S1P, this compound could indirectly modulate the activity of the MAPK pathway. The accumulation of ceramide can also influence MAPK signaling, often by activating stress-activated protein kinases like JNK and p38, which can lead to apoptosis. The net effect of this compound on the MAPK pathway is likely to be context-dependent, varying with cell type and the specific cellular environment.
Influence on Protein Kinase A (PKA) and CREB Signaling
The direct influence of ASAH1 inhibition on the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway is not extensively detailed in current research. The existing literature primarily describes the regulation of ASAH1 by this pathway. For instance, signaling cascades that activate CREB, including the PKA pathway, have been shown to increase ASAH1 transcription and protein levels. Conversely, the inhibition of PKA can lead to a significant decrease in ASAH1 protein. While this compound acts by inhibiting the enzyme's function rather than its expression, this regulatory link highlights a potential feedback loop, though further investigation is required to fully elucidate how blocking ASAH1 activity might, in turn, modulate PKA/CREB signaling.
Regulation of PP2A Phosphatase Activity via SET
This compound indirectly activates Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase with tumor-suppressive functions. This activation is mediated by the accumulation of ceramide following ASAH1 inhibition. Ceramide directly interacts with SET, a potent endogenous inhibitor of PP2A. nih.gov This binding event sequesters SET, preventing it from inhibiting the catalytic subunit of PP2A. nih.gov As a result, PP2A is functionally released from its inhibitor, leading to increased phosphatase activity. This reactivation of PP2A allows it to dephosphorylate and regulate numerous downstream targets involved in cell growth and survival, contributing significantly to the anti-proliferative effects of this compound.
Effects on Rho GTPase Family Members (e.g., RhoA, Rac1, Cdc42)
The direct effects of ASAH1 inhibition by compounds like this compound on the activity of Rho GTPase family members—such as RhoA, Rac1, and Cdc42—are not clearly established in the available scientific literature. The Rho GTPase family proteins are crucial regulators of the actin cytoskeleton, cell cycle progression, and cell migration. patsnap.com While inhibitors targeting Rac1 and Cdc42 have been shown to suppress cancer cell proliferation and migration, a direct mechanistic link between the ceramide accumulation induced by ASAH1 inhibition and the modulation of Rho GTPase activity has not been prominently documented. plos.orgnih.gov
Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
Inhibition of ASAH1 by this compound can lead to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor involved in lipid metabolism and cell differentiation. The mechanism involves the intracellular accumulation of ceramide, which subsequently initiates a PPARγ-dependent transcriptional program. researchgate.net Studies have demonstrated that the loss of ASAH1 promotes peroxisome biogenesis through this ceramide-induced pathway. Furthermore, in melanoma cells, ceramide has been shown to activate a PPAR-responsive reporter, an effect that was diminished when PPARγ was knocked down, confirming its role in mediating the effects of ceramide accumulation. researchgate.net
Consequences of this compound on Key Cellular Processes
Regulation of Cell Proliferation and Apoptosis
A primary consequence of this compound administration is the robust suppression of cell proliferation and the induction of apoptosis. This is a direct result of altering the sphingolipid balance to favor the accumulation of ceramide, a well-established pro-apoptotic lipid. nih.gov Inhibition of ASAH1 has consistently been shown to reduce cell viability and trigger programmed cell death across a wide range of cancer cell lines. mdpi.com This effect is often mediated through mitochondrial dysfunction and the activation of intrinsic apoptotic pathways, characterized by the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP). nih.gov
Below is a summary of findings from studies using different methods of ASAH1 inhibition:
| Inhibitor/Method | Cell Line(s) | Key Findings |
| siRNA against ASAH1 | Pancreatic Cancer Cells (PANC-1, PATC66, MIA PaCa-2) | Decreased cell viability and enhanced expression of apoptosis markers (caspase-8, cleaved caspase-3, cleaved PARP). cancer-research-network.com |
| LCL-521 (pharmacological inhibitor) | Prostate Cancer Cells (PPC1), Lung Cancer Cells (A549) | Prevented the formation of progeny from polynuclear giant cancer cells (PGCCs), a therapy-resistance mechanism. nih.gov |
| Carmofur (B1668449) (pharmacological inhibitor) | Glioblastoma (GBM) Cells | Induced apoptosis and increased ceramide levels. mdpi.com |
| shRNA against ASAH1 | Triple-Negative Breast Cancer (TNBC) Cells | Suppressed TNBC growth and progression. researchgate.net |
| Novel Chemical Inhibitors | Prostate Cancer Cells (PC-3) | Inhibited cell growth and clonogenic potential in a dose-dependent manner. openmedicinalchemistryjournal.com |
Impairment of Autophagy
Contrary to inducing autophagy, evidence suggests that the inhibition or depletion of ASAH1 impairs this fundamental cellular recycling process. Autophagy is a homeostatic mechanism responsible for degrading damaged organelles and proteins, and its dysregulation is implicated in numerous diseases, including cancer. nih.gov
Studies in melanoma cells have shown that the genetic ablation of the ASAH1 gene leads to an impairment of autophagy. nih.gov Under baseline conditions, wild-type melanoma cells exhibit significantly higher levels of the autophagy marker LC3-II compared to ASAH1-null cells. This difference is even more pronounced under starvation conditions, a potent inducer of autophagy. nih.gov Similarly, treating metastatic melanoma cells with dacarbazine, a drug that reduces ASAH1 activity, was also associated with a decrease in autophagic activity. nih.gov
Further research in podocytes (specialized kidney cells) demonstrated that deleting the Asah1 gene caused impaired autophagic flux, characterized by an accumulation of autophagosomes and a reduction in the crucial interaction between lysosomes and autophagosomes. nih.govresearchgate.net This disruption was linked to the dysfunction of the lysosomal channel TRPML1, which is involved in lysosomal trafficking. nih.govresearchgate.net These findings collectively indicate that ASAH1 activity is essential for the proper execution of the autophagic process.
Influence on Cellular Senescence Phenotypes
Cellular senescence is a state of irreversible growth arrest that plays a dual role in both tumor suppression and aging. Research has firmly established that ASAH1 is a key promoter of senescent cell survival. nih.govaging-us.com
Studies on human diploid fibroblasts revealed that ASAH1 levels are highly elevated in senescent cells. nih.govresearchgate.net The inhibition of ASAH1, either through genetic silencing (siRNA) or pharmacological agents, has a profound impact on the senescence phenotype:
Reduction of Senescence Markers: Silencing ASAH1 in pre-senescent fibroblasts leads to a significant decrease in the levels of key senescence-associated proteins, including p16, p21, and p53. nih.govaging-us.comuni.lu
Decreased SA-β-Gal Activity: The activity of senescence-associated β-galactosidase (SA-β-Gal), a primary biomarker for senescent cells, is also reduced upon ASAH1 depletion. nih.govuni.lu
Sensitization to Senolytics: Perhaps most significantly, inhibiting ASAH1 sensitizes senescent cells to senolytics—drugs that selectively eliminate them. nih.gov Depletion of ASAH1 in pre-senescent cells makes them more susceptible to apoptosis when treated with the senolytic drug combination Dasatinib and Quercetin (D+Q). nih.govresearchgate.netnih.gov Pharmacological inhibition of ASAH1 also enhances the cell-killing effect of D+Q, an effect linked to increased caspase activity. nih.govaging-us.comuni.lu
These findings suggest that ASAH1 protects senescent cells from apoptosis and contributes to their resistance to senolytic therapies, making ASAH1 inhibitors like this compound potential tools in senotherapy. nih.govaging-us.comnih.gov
| Parameter | Effect of ASAH1 Inhibition/Depletion | References |
|---|---|---|
| p16 Protein Level | Decrease | nih.govaging-us.comuni.lu |
| p21 Protein Level | Decrease | nih.govaging-us.comuni.lu |
| p53 Protein Level | Decrease | nih.govaging-us.comuni.lu |
| SA-β-Gal Activity | Decrease | nih.govuni.lu |
| Senescent Cell Viability | Decrease (especially with senolytics) | nih.govaging-us.com |
| Response to Senolytics (D+Q) | Increased Sensitivity/Apoptosis | nih.govresearchgate.netnih.gov |
Impact on Cell Migration and Invasion
The role of ASAH1 in cell migration and invasion appears to be highly context- and cell-type-dependent, with studies in different cancers yielding contrasting results.
In glioblastoma (GBM), a highly aggressive brain tumor, high expression of ASAH1 is associated with genes linked to migration. nih.govnih.gov Both genetic knockdown of ASAH1 and its pharmacological inhibition with the compound carmofur were shown to significantly decrease the migration of GBM cell lines and patient-derived xenograft cells. nih.govnih.govresearchgate.net This inhibition of migration was independent of effects on cell growth and was linked to a decrease in the phosphorylation of AKT, a key signaling protein. nih.govnih.gov In this context, inhibiting ASAH1 appears to be an anti-migratory strategy.
Conversely, in melanoma, a switch between proliferative and invasive phenotypes is a key feature of metastasis. nih.govmdpi.com Research indicates that high ASAH1 expression is associated with a proliferative phenotype, whereas low ASAH1 expression is linked to an invasive phenotype. nih.govmdpi.comresearchgate.net Human melanoma biopsies have shown lower levels of ASAH1 at the invasive front of the tumor. nih.govresearchgate.net However, other studies in melanoma have shown that genetic inhibition of ASAH1 attenuates tumor growth and metastatic growth in the lungs. nih.govresearchgate.net
These seemingly contradictory findings highlight the complexity of sphingolipid signaling in cancer. The ultimate effect of ASAH1 inhibition on cell migration and invasion likely depends on the specific cancer type, its genetic background, and the interplay of various signaling pathways.
| Cancer Type | ASAH1 Status | Observed Effect on Migration/Invasion | References |
|---|---|---|---|
| Glioblastoma (GBM) | Inhibition/Knockdown | Decreased Migration | nih.govnih.govresearchgate.net |
| Melanoma | Low Expression | Associated with Invasive Phenotype | nih.govmdpi.comresearchgate.net |
| Melanoma | Inhibition/Knockdown | Decreased Metastatic Growth | nih.govresearchgate.net |
Modulation of Lysosomal Dynamics and Function
As ASAH1 is a resident lysosomal enzyme, its inhibition directly impacts the function and dynamics of this organelle. medlineplus.govreactome.org Studies involving ASAH1 depletion have revealed significant alterations in lysosome positioning and trafficking.
In neuronal cell models, cells with reduced ASAH1 showed a diffuse, peripheral distribution of LAMP1-positive lysosomes throughout the cytoplasm. nih.govresearchgate.net This is in contrast to control cells where lysosomes cluster in the juxtanuclear region, especially under starvation conditions which normally promote this clustering to facilitate autophagy. nih.govmdpi.com This failure of lysosomes to translocate correctly in ASAH1-depleted cells indicates an impairment of lysosomal re-organization and movement. nih.govmdpi.com
Furthermore, in coronary arterial endothelial cells, deletion of the Asah1 gene was shown to inhibit lysosome trafficking and the interaction between lysosomes and multivesicular bodies (MVBs). nih.gov This effect was linked to a blockade of the lysosomal calcium channel TRPML1, which is crucial for lysosome movement. nih.gov This disruption of lysosomal function ultimately led to an increase in the release of exosomes. nih.gov These findings demonstrate that ASAH1 activity is critical for maintaining normal lysosomal motility and interaction with other cellular components.
Subcellular Specificity of this compound Effects
Mitochondrial Ceramide Homeostasis
The inhibition of ASAH1, by causing an accumulation of its substrate ceramide within the lysosome, can have downstream effects on other organelles, including mitochondria. embopress.org Lysosomal storage diseases, which can be caused by mutations in the ASAH1 gene, are often associated with mitochondrial dysfunction and impaired autophagy. nih.gov
Ceramide itself is a bioactive lipid that can influence mitochondrial function. Ablation of ASAH1 in melanoma cells has been linked to mitochondrial dysfunction. researchgate.net While ASAH1 is primarily lysosomal, the ceramide it fails to break down can impact cellular ceramide pools, which in turn can affect mitochondria. Dysregulation of ceramide levels is known to be associated with mitochondrial dysfunction and oxidative stress, suggesting a potential lipid-immune interaction that could influence cellular homeostasis.
Lysosomal Compartment Specificity
The effects of an ASAH1 inhibitor like this compound are primarily initiated within the lysosomal compartment. ASAH1 is synthesized as a precursor protein that is processed into its active form within the acidic environment of the lysosome. nih.govmdpi.com Its main function is to catalyze the hydrolysis of ceramide to sphingosine and fatty acids, thereby maintaining the proper balance of these bioactive sphingolipids within the lysosome. medlineplus.govmdpi.com
Deficiency in ASAH1 activity, as seen in the genetic disorder Farber disease, leads to the pathological accumulation of ceramide specifically within lysosomes. embopress.orgmdpi.com Therefore, the direct and most immediate subcellular effect of ASAH1 inhibition is the elevation of ceramide levels within the lysosomal lumen. This specific action—disrupting intralysosomal ceramide homeostasis—is the triggering event that leads to the broader cellular consequences discussed, including impaired autophagy, altered senescence phenotypes, and effects on mitochondrial function. mdpi.com
Biological Impact of Asah1 in E2 in Preclinical Research Models
In Vitro Research Models
Research across various cancer cell lines has highlighted the potential of targeting ASAH1. Overexpression of ASAH1 has been observed in several cancer types, where it is believed to contribute to tumor growth, progression, and resistance to therapy by converting pro-apoptotic ceramide into pro-survival sphingosine (B13886) and S1P. nih.govsemanticscholar.orgnih.gov
Glioblastoma (GBM): In glioblastoma, the most aggressive primary brain tumor, ASAH1 is highly expressed compared to non-tumor brain tissue. nih.govresearchgate.net Its expression is linked to worse survival outcomes in patients with IDH1-wildtype GBM. nih.govresearchgate.net Inhibition of ASAH1, either genetically or pharmacologically with agents like carmofur (B1668449), has been shown to decrease GBM cell migration by downregulating AKT signaling. nih.govresearchgate.net Furthermore, ASAH1 expression is associated with CD133+ GBM stem-like cells, which are highly invasive. nih.gov Studies have also shown that ASAH1 levels are upregulated following radiation, suggesting a role in radioresistance. wikipedia.orgmdpi.com Targeting ASAH1 with inhibitors has been shown to be effective in killing glioblastoma stem cells. oncotarget.com
Melanoma: In melanoma, ASAH1 is overexpressed and acts as a metabolic driver, promoting tumor growth and metastasis. researchgate.netnih.gov Its expression is regulated by the transcription factor E2F1 in a MAPK pathway-dependent manner. nih.gov Higher levels of ASAH1 are found in proliferative melanoma cells compared to invasive ones. semanticscholar.orgmdpi.com Inhibition of ASAH1 has been shown to suppress melanoma growth by increasing peroxisome-derived reactive oxygen species (ROS). nih.gov Furthermore, TNF-induced melanoma cell dedifferentiation is associated with a decrease in ASAH1 expression and activity. frontiersin.org
Multiple Myeloma (MM): In multiple myeloma, high levels of ASAH1 are associated with resistance to proteasome inhibitors (PIs), a standard therapy for this cancer. nih.govresearchgate.net Analysis of patient data has shown that high ASAH1 expression correlates with shorter survival times. researchgate.net Genetic or pharmacological blockade of ASAH1 can restore sensitivity to PIs. haematologica.orgnih.gov Mechanistically, ASAH1 depletion leads to an accumulation of ceramide, which in turn inhibits the pro-survival proteins MCL-1 and BCL-2. researchgate.nethaematologica.orgnih.gov
Colorectal Cancer (CRC): ASAH1 is overexpressed in human colorectal cancer tissues compared to normal colonic mucosa. nih.govresearchgate.netresearchgate.net Silencing ASAH1 expression in CRC cell lines has been shown to induce immunological cell death. nih.govnih.gov Furthermore, inhibiting ASAH1 can enhance the effectiveness of immunotherapy. nih.govnih.gov In vitro studies have also shown that ASAH1 inhibition can increase the sensitivity of colon cancer cells to oxaliplatin. researchgate.net
Prostate Cancer: Increased expression of ASAH1 has been observed in prostate cancer cell lines (Du145, LNCaP, and PC3) and in patient tumor tissues. researchgate.net Higher levels of ASAH1 are associated with more advanced stages of the disease. nih.govnih.gov Knockdown of ASAH1 in a highly metastatic prostate cancer cell line led to an accumulation of ceramides (B1148491), inhibition of clonogenic potential, and reduced tumorigenesis. nih.govnih.gov Furthermore, radiation has been shown to upregulate ASAH1 in prostate cancer cells, contributing to resistance. jci.org
Triple Negative Breast Cancer (TNBC): TNBC is an aggressive subtype of breast cancer with limited targeted therapies. icr.ac.ukbcrf.org Studies have demonstrated that ASAH1 is overexpressed in TNBC cells. nih.gov Genetic knockdown or pharmacological inhibition of ASAH1 suppresses TNBC growth and progression. nih.gov Mechanistically, ASAH1 inhibition leads to the suppression of the MAPK pathway. nih.gov
Table 1: Summary of ASAH1-IN-E2 Research in Cancer Cell Lines
| Cancer Type | Cell Lines Studied | Key Findings |
|---|---|---|
| Glioblastoma | U87, SJGBM2, U251, Patient-Derived Xenografts | Inhibition of ASAH1 decreases cell migration via AKT signaling pathway. nih.govresearchgate.net ASAH1 is a target for killing glioblastoma stem cells. oncotarget.com |
| Melanoma | A375, M14, WM35, WM451, SKMEL28 | ASAH1 promotes tumor growth and metastasis. researchgate.netnih.gov Inhibition enhances the effectiveness of BRAF inhibitors. nih.gov |
| Multiple Myeloma | Isogenic naïve and PI resistant cell lines, Patient-derived CD138+ MM cells | High ASAH1 expression is linked to proteasome inhibitor resistance. nih.govresearchgate.netresearchgate.net Inhibition restores sensitivity to PIs. haematologica.orgnih.gov |
| Colorectal Cancer | HT-29, HCT-116, Caco-2, SW480, SW620, Mouse CRC cell lines | ASAH1 is overexpressed in CRC. nih.govresearchgate.netresearchgate.net Silencing induces immunological cell death and enhances immunotherapy. nih.govnih.gov |
| Prostate Cancer | PC-3, Du145, LNCaP, CWR-22Rv1, PPC-1 | ASAH1 expression is increased and associated with advanced stages. researchgate.netnih.govnih.gov Knockdown inhibits tumorigenesis. nih.govnih.gov |
| Triple Negative Breast Cancer | MDA-MB-231 | ASAH1 is overexpressed and its inhibition suppresses TNBC growth and progression via the MAPK pathway. nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study this process. sigmaaldrich.commdpi.com this compound was identified as a potent angiogenesis inhibitor through its antiproliferative activity in HUVECs. nih.gov The compound was found to directly bind to and inhibit ASAH1. nih.gov Consequently, this compound inhibited the chemoinvasion and tube formation of HUVECs in a dose-dependent manner, suggesting that ASAH1 is a novel antiangiogenesis target. nih.gov
Table 2: Impact of this compound on HUVECs
| Parameter | Observation | Reference |
|---|---|---|
| Cell Proliferation | Inhibited in a dose-dependent manner | nih.gov |
| Chemoinvasion | Inhibited | nih.gov |
| Tube Formation | Inhibited | nih.gov |
To understand the neurological implications of ASAH1 deficiency, researchers have utilized neuronal cell models. A stable ASAH1 knockdown model was established using the human neuroblastoma cell line SH-SY5Y. nih.gov In these cells, depletion of ASAH1 led to reduced proliferation due to increased apoptosis and cell cycle arrest. nih.gov Morphologically, the cells displayed significantly shorter and less branched neurites upon differentiation, implicating ASAH1 in neuronal development. nih.gov These phenotypic changes were associated with altered levels of distinct sphingolipid species and changes in gene transcription within the sphingolipid pathway. nih.gov
In H295R human adrenocortical cells, ASAH1 has been identified as a negative regulator of steroidogenic gene transcription and steroid production. nih.gov Knockdown of ASAH1 in these cells resulted in increased transcription of multiple genes involved in steroidogenesis and led to higher secretion of cortisol and dehydroepiandrosterone (B1670201) (DHEA). nih.gov Further studies revealed that ASAH1 is present in the nucleus of H295R cells and directly binds to the nuclear receptor steroidogenic factor 1 (SF-1), repressing its activity. nih.gov This suggests a significant role for ASAH1 in regulating adrenal steroidogenesis. nih.govnih.gov
Cellular senescence is a state of irreversible growth arrest linked to aging and age-related diseases. Studies using primary human fibroblast cultures, a common model for studying senescence, have identified ASAH1 as being highly elevated in senescent cells. nih.govnih.gov This increase is due to both higher mRNA levels and increased protein stability. nih.gov Silencing ASAH1 in pre-senescent fibroblasts was found to decrease the levels of key senescence markers like p16, p21, and p53. nih.gov Furthermore, inhibiting ASAH1 reduced the viability of senescent cells and enhanced their sensitivity to senolytic drugs, which are designed to clear senescent cells. aging-us.com These findings suggest that ASAH1 plays a role in promoting and maintaining the senescent state. nih.govaging-us.com
While direct studies on this compound in myocardial cell models are limited in the provided context, the general importance of ASAH1 in cardiac tissue is known. ASAH1 is expressed in the heart and plays a role in sphingolipid metabolism, which is crucial for various cellular functions. abcam.com Given the role of sphingolipids in processes like apoptosis and cell signaling, which are critical in cardiac health and disease, the impact of ASAH1 inhibition in myocardial cells warrants further investigation.
In Vivo Research Models (Non-Human)
The biological effects of the acid ceramidase (ASAH1) inhibitor, this compound (also referred to as 17a or ARN14976 in some studies), have been investigated in a variety of non-human preclinical models. These studies provide crucial insights into the compound's potential therapeutic applications by examining its impact on disease progression and cellular mechanisms in a living organism.
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of in vivo cancer research. pancreapedia.org These models allow for the study of tumor growth and the efficacy of potential cancer therapeutics in a live animal. Several studies have utilized xenograft models to investigate the effects of this compound on tumors where ASAH1 is overexpressed.
In a study involving Tuberous Sclerosis Complex (TSC), an inhibitor of ASAH1, referred to as 17a, was tested in a xenograft model using Tsc2-null cells that express luciferase. biorxiv.org Following tumor development, treatment with 17a led to a decrease in bioluminescence intensity, indicating a reduction in tumor activity. biorxiv.orgjci.org The treatment slowed tumor progression by 2.7-fold compared to the vehicle control. biorxiv.org This suggests that inhibiting ASAH1 can attenuate the growth of TSC-related tumors. biorxiv.orgnih.govresearchgate.net
Further research has highlighted the role of ASAH1 in other cancers. For instance, ASAH1 has been implicated in the progression of glioblastoma, with higher expression levels of the GSC marker CD133 being associated with poorer prognosis. oncotarget.com In prostate cancer, overexpression of ASAH1 in cell lines resulted in larger tumor volumes and increased resistance to chemotherapy. oncotarget.com Conversely, suppression of ASAH1 made the cells more sensitive to treatment. oncotarget.com While these studies did not specifically use this compound, they underscore the significance of ASAH1 as a therapeutic target in various cancers, a principle that underpins the investigation of inhibitors like this compound.
Interestingly, the immune status of the host mouse appears to be a critical factor in the anti-tumor effects of ASAH1 inhibition. In a colorectal cancer model, silencing ASAH1 with a specific inhibitor, LCL-521, or through genetic knockdown did not result in significant tumor regression in immunodeficient NOD-SCID mice. nih.govnih.gov However, in immunocompetent syngeneic mice, the same interventions significantly reduced final tumor volume and weight, pointing to the involvement of the host immune system in the therapeutic effect. nih.gov
Interactive Data Table: this compound (17a) in Xenograft Tumor Models
| Cell Line | Mouse Model | Key Findings | Reference |
|---|---|---|---|
| Tsc2-null ELT3-luciferase | Immunodeficient NSG | Decreased bioluminescence intensity, 2.7-fold slower tumor progression | biorxiv.orgjci.org |
| Angiomyolipoma-derived 621-101 luciferase | Immunodeficient | Attenuated xenograft tumor progression | biorxiv.org |
| HCT116 (colorectal) | NOD-SCID (immunodeficient) | No significant tumor regression with ASAH1 silencing | nih.gov |
| CT26 (colorectal) | NOD-SCID (immunodeficient) | No significant tumor regression with ASAH1 silencing | nih.gov |
The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. gulhanemedj.orgmedsci.orgrjme.ro The CAM is a highly vascularized extraembryonic membrane of the chick embryo that provides a simple, cost-effective, and reliable system for observing angiogenic and anti-angiogenic responses. gulhanemedj.orgnih.gov
While direct studies of this compound using the CAM assay are not prominently available in the reviewed literature, the model has been instrumental in evaluating the angiogenic potential of various compounds and tumor types. rjme.ronii.ac.jp For example, it has been used to demonstrate the anti-angiogenic effects of the synthetic retinoid fenretinide, which inhibited VEGF- and FGF-2-induced angiogenesis. rjme.ro Given that ASAH1 inhibition can impact pathways related to cell growth and survival, investigating its effect on angiogenesis using models like the CAM assay could be a valuable area for future research.
Genetically engineered mouse models (GEMMs) are powerful tools for studying diseases with a known genetic basis. These models can recapitulate human diseases more accurately than xenograft models.
ASAH1-deficient Models: Several mouse models with deficiencies in the Asah1 gene have been developed to study the consequences of reduced or absent acid ceramidase activity, which is the hallmark of Farber disease and spinal muscular atrophy with progressive myoclonic epilepsy (SMA-PME). jax.orgmdpi.comneurology.org A complete knockout of the Asah1 gene results in embryonic lethality, highlighting the enzyme's crucial role in development. mdpi.commdpi.com However, a knock-in model with the P361R mutation (corresponding to the human P362R mutation found in Farber disease patients) results in mice that exhibit features of the disease, including reduced acid ceramidase activity, ceramide accumulation in various tissues, splenomegaly, weight loss, and a shortened lifespan. jax.orgembopress.orgphysiology.org These models are invaluable for understanding the pathophysiology of ASAH1-related disorders and for testing potential therapies. mdpi.comnih.gov For instance, a podocyte-specific deletion of Asah1 in mice led to nephrotic syndrome, which could be ameliorated by the deletion of the acid sphingomyelinase gene, suggesting a potential therapeutic avenue. mdpi.comresearchgate.net
Tsc2+/- Models: In the context of Tuberous Sclerosis Complex, the Tsc2+/- mouse model is frequently used as it develops renal cystadenomas, mirroring a key aspect of the human disease. biorxiv.org In a significant finding, combined treatment with rapamycin (B549165) and the ASAH1 inhibitor 17a (this compound) synergistically inhibited the growth of these renal cystadenomas in Tsc2+/- mice. nih.govresearchgate.netnih.gov This is particularly noteworthy because the increased ASAH1 expression and activity in TSC2-null cells were found to be insensitive to rapamycin, a standard mTORC1 inhibitor used in TSC treatment. biorxiv.orgnih.govnih.gov This suggests that targeting ASAH1 could be a valuable therapeutic strategy, especially in combination with existing treatments. researchgate.netresearcher.life
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a prevalent condition often associated with obesity, insulin (B600854) resistance, and type 2 diabetes. archivesofmedicalscience.comgutnliver.orgnih.gov
Research has indicated a protective role for ASAH1 in the liver. sciencedaily.com In a mouse model of NAFLD induced by a high-fat, high-cholesterol diet, removing the Asah1 gene from liver cells led to a worsening of liver damage, inflammation, and fibrosis. sciencedaily.com This deficiency also resulted in increased accumulation of harmful lipids, disrupted lipid metabolism, and cellular stress. sciencedaily.com
Conversely, studies targeting ASAH1 in the context of liver fibrosis have shown promising results. frontiersin.org In mouse models of non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, both genetic deletion of Asah1 in hepatic stellate cells (the primary cells driving liver fibrosis) and pharmacological inhibition of ASAH1 ameliorated fibrosis without worsening the metabolic features of NASH. frontiersin.org This suggests that targeting ASAH1 could be an effective strategy to combat fibrosis in this disease. frontiersin.org
Preeclampsia is a serious pregnancy complication characterized by high blood pressure and signs of damage to another organ system, often the liver and kidneys. frontiersin.org While current prediction models for preeclampsia have limitations, research into the underlying mechanisms is ongoing. strath.ac.ukphysiology.org
The role of ASAH1 and the effects of its inhibition with this compound in preclinical models of preeclampsia are not well-documented in the provided search results. Further research is needed to explore the potential involvement of the sphingolipid metabolism pathway in the pathophysiology of preeclampsia and whether targeting ASAH1 could offer any therapeutic benefit.
Phenotypic Outcomes of this compound Intervention in Preclinical Models
The intervention with ASAH1 inhibitors, including this compound (17a), has led to several notable phenotypic outcomes in preclinical models, underscoring the therapeutic potential of targeting this enzyme.
Reduced Tumor Growth: In xenograft models of Tuberous Sclerosis Complex, treatment with this compound significantly slowed tumor progression and reduced tumor activity. biorxiv.orgjci.orgnih.gov Furthermore, in a genetically engineered mouse model of TSC (Tsc2+/-), the combination of this compound and rapamycin synergistically inhibited the growth of renal cystadenomas. nih.govresearchgate.netnih.gov
Induction of Apoptosis and Reduced Cell Viability: In TSC2-null cells, which are characteristic of TSC and lymphangioleiomyomatosis (LAM), inhibition of ASAH1 with this compound or through shRNA-mediated knockdown markedly decreased cell viability and induced apoptosis. biorxiv.orgnih.govresearchgate.net
Amelioration of Fibrosis: In mouse models of NASH, pharmacological inhibition of ASAH1 effectively reduced liver fibrosis without negatively impacting metabolic parameters. frontiersin.org
Modulation of the Immune Response: In colorectal cancer models, the efficacy of ASAH1 inhibition was dependent on a competent immune system. nih.gov In immunocompetent mice, silencing ASAH1 led to a reduction in tumor size, which was associated with the induction of immunological cell death and an enhanced anti-tumor immune response. nih.govnih.gov
Altered Sphingolipid Profile: As expected, inhibition of ASAH1 leads to changes in the cellular sphingolipid balance. In multiple myeloma cells, for example, inhibition of ASAH1 resulted in a reduction of total ceramides and an increase in sphingosine-1-phosphate (S1-P). haematologica.org This alteration in sphingolipid levels can, in turn, affect downstream signaling pathways that control cell survival and apoptosis. mdpi.comhaematologica.org
Interactive Data Table: Phenotypic Outcomes of this compound Intervention
| Preclinical Model | Intervention | Phenotypic Outcome | Reference |
|---|---|---|---|
| TSC Xenograft (Tsc2-null cells) | This compound (17a) | Slowed tumor progression, reduced tumor activity | biorxiv.orgjci.orgnih.gov |
| TSC GEMM (Tsc2+/- mice) | This compound (17a) + Rapamycin | Synergistic inhibition of renal cystadenoma growth | nih.govresearchgate.netnih.gov |
| TSC2-null cells (in vitro) | This compound (17a) / shRNA | Decreased cell viability, increased apoptosis | biorxiv.orgnih.govresearchgate.net |
| NASH mouse model | Pharmacological ASAH1 inhibition | Amelioration of liver fibrosis | frontiersin.org |
Anti-Tumorigenic Effects (e.g., Growth Inhibition, Metastasis Suppression)
The overexpression of ASAH1 is a documented feature in numerous cancers, including glioblastoma, prostate, colorectal, and melanoma, where it contributes to tumor progression and therapeutic resistance. mdpi.comoncotarget.combiolifesas.orgnih.gov Preclinical studies have consistently demonstrated that pharmacological or genetic inhibition of ASAH1 exerts potent anti-tumorigenic effects. The primary mechanism involves the intracellular accumulation of ceramide to cytotoxic levels, which triggers apoptotic cell death. oncotarget.comsemanticscholar.org
In glioblastoma, a cancer known for its resistance to therapy, inhibiting ASAH1 has been shown to induce apoptosis and efficiently kill patient-derived glioblastoma stem-like cells (GSCs), which are hypothesized to drive tumor recurrence. oncotarget.comsemanticscholar.org Similarly, in prostate cancer models, suppression of ASAH1 sensitizes cancer cells to chemotherapy and reduces tumor volume. mdpi.comoncotarget.com Research in colorectal cancer has shown that ASAH1 inhibition decreases cell proliferation, migration, and invasion, and protects mice from tumor progression in xenograft models. biolifesas.org
Furthermore, ASAH1 inhibition has been shown to suppress metastasis. In melanoma, ASAH1 expression is necessary to maintain metastatic attributes, and its inhibition was found to increase anoikis (a form of programmed cell death) and reduce tumor growth in the lungs in mouse models. nih.govresearchgate.net This effect is linked to the suppression of peroxisome biogenesis and a subsequent increase in reactive oxygen species (ROS), which inhibits melanoma growth. nih.govresearchgate.net
Table 1: Preclinical Anti-Tumorigenic Effects of ASAH1 Inhibition
| Cancer Type | Model System | ASAH1 Inhibitor | Observed Effects | Citations |
|---|---|---|---|---|
| Glioblastoma | U87MG cells, GSC lines | Carmofur, OE, B13 | Increased apoptosis, sensitization to radiation, potent killing of GSCs. | mdpi.com, oncotarget.com, semanticscholar.org |
| Prostate Cancer | DU145 cells, xenografts | B13 | Sensitization to chemotherapy and radiation, suppressed xenograft growth. | mdpi.com, oncotarget.com, semanticscholar.org |
| Colorectal Cancer | DLD-1 cells, xenografts | Carmofur, shRNA | Decreased cell proliferation, migration, and invasion; inhibited tumor growth. | biolifesas.org |
| Melanoma | A375, M14 cells, xenografts | Carmofur, shRNA | Attenuated tumor growth, suppressed metastasis, induced anoikis. | nih.gov, nih.gov, researchgate.net |
| Tuberous Sclerosis | TSC2-null cells, xenografts | 17a (ARN14976), Carmofur | Reduced cell viability, suppressed xenograft tumor progression. | biorxiv.org, jci.org |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential oxygen and nutrients. nih.gov The sphingolipid metabolite S1P is a known promoter of angiogenesis, suggesting that by reducing S1P production, ASAH1 inhibition could have anti-angiogenic effects. researchgate.netoncotarget.com
Preclinical research has identified ASAH1 as a novel anti-angiogenesis target. nih.gov A specific study screened a library of guanidine-based derivatives and identified a compound, designated E2 , as a potent angiogenesis inhibitor that directly binds to and inhibits ASAH1. nih.gov In preclinical models using human umbilical vein endothelial cells (HUVECs), E2 was shown to inhibit chemoinvasion and tube formation in a dose-dependent manner. nih.gov Furthermore, in an in vivo chorioallantoic membrane assay, E2 potently suppressed neovascularization. nih.gov These findings establish that targeting ASAH1 can disrupt the formation of new blood vessels, adding another dimension to its anti-cancer potential. nih.gov
Sensitization to Other Therapeutic Agents (e.g., Proteasome Inhibitors, BRAF Inhibitors, Senolytics)
A significant aspect of ASAH1 inhibition in preclinical research is its ability to restore sensitivity to various therapeutic agents in resistant cells. This chemosensitizing effect has been observed across different cancer types and with several classes of drugs.
Sensitization to Proteasome Inhibitors: In multiple myeloma (MM), resistance to proteasome inhibitors (PIs) like bortezomib (B1684674) and carfilzomib (B1684676) is a major clinical challenge. haematologica.org Studies have identified ASAH1 as a key regulator of PI resistance. haematologica.orgnih.gov High levels of ASAH1 in PI-resistant MM cells lead to the degradation of ceramide, which in turn promotes the expression and activity of pro-survival proteins such as MCL-1 and BCL-2. haematologica.orgnih.gov Both genetic and pharmacological inhibition of ASAH1 in PI-resistant MM cells restores sensitivity to these agents, reduces tumor growth, and protects mice from resistant MM progression in vivo. haematologica.orgresearchgate.net The mechanism involves the re-accumulation of ceramide, which leads to the inhibition of the phosphatase PP2A inhibitor SET, thereby increasing PP2A activity and reducing the levels of anti-apoptotic proteins MCL-1 and BCL-2. haematologica.orgnih.govnih.gov
Sensitization to BRAF Inhibitors: In BRAF-mutant melanoma, targeted therapies with BRAF kinase inhibitors like vemurafenib (B611658) are often met with the development of resistance. Research has shown that ASAH1 inhibition can enhance the efficacy of these inhibitors. nih.govnih.gov In preclinical melanoma models, combining the ASAH1 inhibitor carmofur with vemurafenib resulted in more potent inhibition of tumor growth compared to either agent alone. nih.gov Knockdown of ASAH1 also rendered BRAF-mutant melanoma cells significantly more sensitive to vemurafenib treatment. nih.gov
Sensitization to Senolytics: Cellular senescence is a state of irreversible growth arrest that has been linked to aging and various diseases. Senescent cells are often resistant to apoptosis, and drugs that selectively eliminate them are known as senolytics. nih.govbiorxiv.org ASAH1 has been identified as a key protein that is highly elevated in senescent cells, where it promotes their survival and confers resistance to senolytic drugs. nih.govnih.govaging-us.com Preclinical studies using human fibroblasts showed that depleting or inhibiting ASAH1 sensitized senescent cells to the senolytic cocktail of Dasatinib and Quercetin (D+Q). nih.govnih.govresearchgate.net This suggests that ASAH1 is an attractive therapeutic target for interventions aimed at clearing senescent cells. nih.govresearchgate.net
Table 2: Sensitization to Therapeutic Agents by ASAH1 Inhibition
| Therapeutic Agent Class | Cancer/Cell Type | ASAH1 Inhibitor | Sensitizing Effect | Citations |
|---|---|---|---|---|
| Proteasome Inhibitors (Bortezomib, Carfilzomib) | Multiple Myeloma | Ceranib-2, shRNA | Restored sensitivity in PI-resistant cells in vitro and in vivo. | haematologica.org, ashpublications.org, researchgate.net, researchgate.net |
| BRAF Inhibitors (Vemurafenib) | Melanoma | Carmofur, shRNA | Enhanced tumor growth inhibition in combination therapy. | nih.gov, nih.gov |
| Senolytics (Dasatinib + Quercetin) | Senescent Human Fibroblasts | shRNA | Increased susceptibility of senescent cells to senolytic-induced death. | nih.gov, nih.gov, researchgate.net |
Modulation of Organ-Specific Pathologies (e.g., Liver Fibrosis, Placental Dysfunction)
Liver Fibrosis: The role of ASAH1 in liver pathology is complex and appears to be cell-type specific. Studies have identified the gene Asah1 as playing a crucial role in the progression of nonalcoholic fatty liver disease (NAFLD). news-medical.netsciencedaily.com In mouse models, hepatocyte-specific deletion of Asah1 was shown to markedly aggravate diet-induced liver steatosis, inflammation, and fibrosis. nih.gov This suggests a protective role for ASAH1 within liver cells, where its absence disrupts lipid homeostasis and exacerbates cellular injury. news-medical.netnih.gov Conversely, another study found that knocking out Asah1 specifically in hepatic stellate cells—the primary cells responsible for liver scarring—actually reduced carbon tetrachloride-induced liver fibrosis. mdpi.com This latter finding suggests that inhibiting ASAH1 in specific cell populations could be a viable therapeutic strategy to combat liver fibrosis.
Placental Dysfunction: Preclinical research specifically investigating the role of ASAH1 inhibition in the context of placental dysfunction is not extensively documented in the available literature.
Mechanisms of Resistance to ASAH1 Inhibition in Preclinical Contexts
The current body of preclinical research has predominantly focused on ASAH1 inhibition as a strategy to overcome resistance to other cancer therapies, rather than on the mechanisms of resistance to ASAH1 inhibitors themselves. High expression of ASAH1 is frequently associated with resistance to chemotherapy, radiation, and targeted agents. oncotarget.commdpi.comoncotarget.com For instance, upregulation of ASAH1 following radiation has been described as a survival mechanism for cancer cells. mdpi.com
The development of resistance to ASAH1 inhibition is an area requiring further investigation. However, some studies provide clues into potential mechanisms of cancer cell survival and relapse that are dependent on ASAH1. Research into neosis, a process of nuclear division in polyploid giant cancer cells (PGCCs) that allows them to survive therapy and generate new tumor-initiating cells, has shown that this process is dependent on ASAH1. nih.gov In both prostate and lung cancer models, inhibiting ASAH1 with the compound LCL-521 prevented neosis, suggesting that targeting ASAH1 could address a fundamental mechanism that underlies tumor relapse. nih.gov This indicates that while cancer cells may not develop direct resistance to the enzymatic blockade, they may rely on ASAH1-dependent pathways for survival and recurrence following initial treatment stress. The exploration of bypass pathways or compensatory mechanisms that could emerge following long-term ASAH1 inhibition remains a topic for future studies.
Advanced Methodological Approaches in Asah1 in E2 Research
Omics Technologies
"Omics" technologies have been instrumental in elucidating the broad-spectrum effects of altered ASAH1 activity. These high-throughput methods allow for a comprehensive analysis of various biological molecules, providing a holistic view of the cellular response to ASAH1 inhibition.
Lipidomics and Sphingolipid Profiling
Lipidomics, particularly the focused analysis of sphingolipids, stands as a cornerstone in ASAH1-related research. This is because ASAH1 directly catalyzes the breakdown of ceramide into sphingosine (B13886) and a fatty acid. wikipedia.org Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to quantify the intricate and diverse family of sphingolipids. mdpi.com
Studies involving the modulation of ASAH1 expression have revealed significant shifts in the sphingolipid profile. For instance, in human retinal pigment epithelial (ARPE19) cells overexpressing ASAH1, a notable decrease in total ceramide levels was observed. nih.gov This was accompanied by a significant increase in sphingosine (Sph) and dihydrosphingosine (dh-Sph), the direct products of ceramide catabolism. nih.gov Conversely, knockdown of ASAH1 in H295R adrenocortical cells led to a decrease in sphingosine levels. oup.com This knockdown also resulted in a shift in the acyl-chain lengths of various sphingolipids, including an accumulation of long-chain ceramides (B1148491) and a decrease in C16-sphingolipids. oup.com
In a different cell model, knockdown of ASAH1 resulted in a significant decrease in sphingosine and an increase in total sphingomyelin (B164518) levels, particularly sphingomyelin C16:0. mdpi.com Interestingly, this study did not observe an accumulation of ceramide, highlighting that the cellular response to ASAH1 depletion can be cell-type specific. mdpi.com The use of fluorescently-labeled toxins that bind to specific sphingolipid headgroups has also been employed to visualize the variability of sphingolipid composition among individual cells. biorxiv.org
These lipidomic analyses provide critical data on the direct and indirect consequences of altered ASAA1 activity on the balance of bioactive sphingolipids, which are key signaling molecules involved in processes like apoptosis, cell proliferation, and inflammation. mdpi.com
Table 1: Changes in Sphingolipid Profile with Altered ASAH1 Expression
| Cell Line | ASAH1 Modulation | Key Sphingolipid Changes | Reference |
|---|---|---|---|
| ARPE19 | Overexpression | ↓ Total Ceramide, ↑ Sphingosine, ↑ Dihydrosphingosine | nih.gov |
| H295R | Knockdown | ↓ Sphingosine, Accumulation of long-chain Ceramides, ↓ C16-sphingolipids | oup.com |
| Neuronal Cells | Knockdown | ↓ Sphingosine, ↑ Total Sphingomyelin (C16:0) | mdpi.com |
Proteomics and Phosphoproteomics
Proteomics and phosphoproteomics offer a broader perspective by examining changes in the entire protein landscape and their phosphorylation states, respectively. These methods, often utilizing mass spectrometry, can uncover downstream signaling pathways affected by ASAH1 modulation. frontiersin.orgnih.gov
For example, research has shown that altering ASAH1 levels can impact proteins involved in cell proliferation. oup.com In H295R cells with ASAH1 knockdown, a decrease in the protein levels of β-catenin, proliferating cell nuclear antigen (PCNA), and cyclin B2 was observed. oup.com This aligns with the observed decrease in cell proliferation in these cells. oup.com In another context, proteomic analysis of melanoma cells with ASAH1 knockdown helped to identify a link between ASAH1 and peroxisome biogenesis. nih.gov
Phosphoproteomics, the large-scale study of protein phosphorylation, can reveal the activation status of signaling kinases and pathways. biorxiv.org While direct phosphoproteomic studies on ASAH1-IN-E2 are not detailed in the provided context, the approach is crucial for understanding how the altered sphingolipid balance, induced by ASAH1 inhibition, translates into changes in cellular signaling cascades. frontiersin.orgnih.gov For instance, changes in ceramide and sphingosine-1-phosphate levels, both modulated by ASAH1 activity, are known to influence major signaling pathways like the MAPK pathway. nih.gov
Transcriptomics and Gene Expression Analysis (e.g., RNA-seq, qRT-PCR)
Transcriptomics provides a snapshot of the gene expression profile of a cell, revealing how cellular processes are transcriptionally regulated in response to ASAH1 modulation. RNA sequencing (RNA-seq) offers a comprehensive, high-throughput method for analyzing the entire transcriptome, while quantitative real-time polymerase chain reaction (qRT-PCR) is used to validate the expression levels of specific genes. researchgate.netnih.govmdpi.com
Studies have demonstrated that altering ASAH1 expression leads to global changes in gene expression. oup.com In H295R cells, suppression of ASAH1 resulted in increased mRNA expression of several genes involved in steroidogenesis, such as CYP11A1, CYP17A1, and StAR. oup.com Furthermore, the expression of other genes within the sphingolipid metabolic pathway was also altered. For example, ASAH1 knockdown led to an increase in the mRNA levels of acid sphingomyelinase 1 (aSMase1), sphingosine kinase 1 (SK1), and sphingosine kinase 2 (SK2), while the expression of serine palmitoyltransferase long-chain base subunit 2 (SPTLC2), a key enzyme in de novo sphingolipid biosynthesis, was decreased. oup.com
In neuronal cells, ASAH1 knockdown led to altered gene transcription within the sphingolipid pathway, which was consistent with the observed changes in sphingolipid content. mdpi.com Transcriptional analysis in melanoma cells following ASAH1 knockdown was instrumental in linking ASAH1 to the regulation of peroxisome biogenesis through the transcription factor PPARγ. nih.gov These transcriptomic approaches are vital for understanding the complex regulatory networks that are influenced by ASAH1 activity. biorxiv.org
Metabolomics (Broader Metabolic Shifts)
While lipidomics focuses on lipids, metabolomics takes a wider view, analyzing a broad range of small molecule metabolites in a biological system. mdpi.comoup.com This approach can uncover unexpected metabolic reprogramming that occurs as a consequence of ASAH1 inhibition.
Unbiased metabolomics analysis of melanoma cells with ASAH1 knockdown was a key step in identifying the mechanistic link between ASAH1 and melanoma growth. nih.gov This analysis revealed that ASAH1 inhibition led to an increase in peroxisome biogenesis. nih.gov In another study, metabolomics analysis of mice with a deficiency in ASAH1 revealed significant metabolic impairments. nih.gov Broader metabolomic studies can provide insights into how the inhibition of a specific enzyme like ASAH1 can have far-reaching effects on cellular metabolism, beyond the immediate sphingolipid pathway. mdpi.com
Cellular and Molecular Biology Techniques
Complementing the high-throughput "omics" approaches, classical cellular and molecular biology techniques are essential for functionally validating the findings and dissecting the specific roles of ASAH1.
Gene Silencing and Overexpression (e.g., shRNA, siRNA)
Modulating the expression level of the ASAH1 gene is a fundamental strategy to study its function and to mimic the effects of an inhibitor like this compound. This is commonly achieved through gene silencing using short hairpin RNA (shRNA) or small interfering RNA (siRNA), or through gene overexpression by introducing the ASAH1 gene into cells. scbt.comsigmaaldrich.comnih.gov
Gene Silencing : shRNA and siRNA are powerful tools that induce the degradation of the target mRNA, in this case, the mRNA for ASAH1, leading to a reduction in the amount of ASAH1 protein. nih.govgene-quantification.de Numerous studies have utilized shRNA to create stable cell lines with reduced ASAH1 expression, allowing for the investigation of the long-term consequences of ASAH1 depletion. oup.comnih.gov For example, shRNA-mediated knockdown of ASAH1 in melanoma cells was used to demonstrate the role of ASAH1 in tumor growth and metastasis. nih.gov Similarly, siRNA provides a transient knockdown of gene expression and is often used to confirm the specificity of observed effects. nih.gov
Gene Overexpression : Conversely, overexpressing ASAH1 helps to understand the effects of increased enzyme activity. nih.gov For instance, ARPE19 cells were engineered to overexpress ASAH1 to investigate its protective role against oxidative stress. nih.gov This approach demonstrated that increased ASAH1 activity could reduce the levels of pro-apoptotic ceramides. nih.gov In the context of Farber disease, a condition caused by ASAH1 deficiency, gene therapy approaches involving the overexpression of ASAH1 have been evaluated. arvojournals.org
These techniques of genetic manipulation are crucial for establishing a direct causal link between ASAH1 activity and the observed cellular phenotypes, providing a robust framework for interpreting the effects of pharmacological inhibitors like this compound.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
In the investigation of N-acylsphingosine amidohydrolase 1 (ASAH1) function and the consequences of its inhibition, flow cytometry stands as a critical tool for quantitative analysis of cellular processes such as cell cycle progression and apoptosis. bdbiosciences.com This technique allows for the rapid, single-cell analysis of fluorescently labeled cell populations, providing detailed insights into the cellular state following molecular interventions targeting ASAH1.
Research involving the genetic ablation of the ASAH1 gene has utilized flow cytometry to elucidate the enzyme's role in cell cycle control. researchgate.net In one study, melanoma cells lacking ASAH1 (ASAH1-null) were stained with propidium (B1200493) iodide, a DNA-intercalating agent, to assess cell cycle distribution. The analysis revealed a significant alteration in cell cycle progression compared to control cells. researchgate.net A majority of the ASAH1-null cells were found in the G1 and S phases, with a stark reduction in the percentage of cells entering the G2 phase, indicating that ASAH1 is crucial for the G1-S transition and completion of the cell cycle. researchgate.net
Table 1: Effect of ASAH1 Ablation on Cell Cycle Distribution
| Cell Line | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
|---|---|---|---|
| Control (Scramble-treated) | N/A | N/A | 25 |
| ASAH1-null | 63 | 35 | 2 |
Similarly, flow cytometry is instrumental in quantifying apoptosis induced by ASAH1 deficiency. Studies have employed methods such as ApoBRDU staining, which labels DNA fragmentation characteristic of late-stage apoptosis. researchgate.net In ASAH1-null cells, flow cytometry detected a significantly higher percentage of apoptotic cells (22%) compared to control cells (3%), confirming that loss of ASAH1 function promotes programmed cell death. researchgate.net Other methods, such as Annexin V staining, which detects the externalization of phosphatidylserine (B164497) during early apoptosis, are also commonly used in conjunction with a viability dye like propidium iodide to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. bdbiosciences.commdpi.com
Reporter Assays for Pathway Activity
Reporter assays are fundamental in deciphering the molecular pathways through which ASAH1 exerts its effects. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase or β-galactosidase) linked to a specific promoter or response element. The activity of the reporter gene serves as a proxy for the transcriptional activity of the pathway being investigated.
In the context of ASAH1 research, reporter gene assays have been used to demonstrate its role in modulating the activity of nuclear receptors and transcription factors. For instance, to investigate the effect of ASAH1 on Steroidogenic Factor 1 (SF-1), a key regulator of steroid hormone production, researchers utilized a reporter construct containing the promoter of a downstream target gene, CYP17A1, linked to a firefly luciferase gene. nih.gov Overexpression of ASAH1 was found to significantly reduce both basal and cAMP-stimulated CYP17A1 reporter activity, indicating that ASAH1 acts as a repressor of SF-1-dependent gene transcription. nih.govresearchgate.net
Another study used a reporter assay to link ASAH1 to the peroxisome proliferator-activated receptor (PPAR) pathway. nih.gov Melanoma cells with ASAH1 knockdown were transfected with a plasmid containing a PPAR-responsive element (PPRE) driving a firefly luciferase reporter. The results showed that ASAH1 knockdown led to significantly higher luciferase activity, suggesting that ASAH1 normally suppresses PPAR pathway activity. nih.gov This effect was linked to an increase in cellular ceramide levels, which can activate PPARs. nih.gov
Table 2: Reporter Assay Findings in ASAH1 Research
| Pathway/Target Investigated | Reporter System | Effect of ASAH1 Modulation | Finding |
|---|---|---|---|
| Steroidogenic Factor 1 (SF-1) | CYP17A1 Promoter-Luciferase | ASAH1 Overexpression | Reduced reporter gene activity nih.govresearchgate.net |
| Peroxisome Proliferator-Activated Receptor (PPAR) | PPRE-Luciferase | ASAH1 Knockdown | Increased reporter gene activity nih.gov |
Imaging Modalities in Preclinical Studies
Bioluminescent Reporter Imaging
Bioluminescence imaging (BLI) is a powerful and non-invasive technique used in preclinical animal models to longitudinally monitor cellular processes and therapeutic responses in real-time. radiologykey.comresearchgate.net This modality relies on the introduction of a luciferase reporter gene into cells, which then emit light upon administration of a specific substrate, like D-luciferin. nih.govbiorxiv.org
In ASAH1 research, BLI has been pivotal for assessing the in vivo efficacy of ASAH1 inhibition on tumor growth. nih.govbiorxiv.org In one preclinical model, tumor cells engineered to express luciferase were implanted in mice. The subsequent tumor growth was monitored weekly by injecting the mice with D-luciferin and measuring the resulting bioluminescent signal using a sensitive imaging system. nih.govbiorxiv.org Treatment with an ASAH1 inhibitor led to a discernible decrease in bioluminescence intensity over time compared to the vehicle-treated control group, providing quantitative evidence that blocking ASAH1 function slows tumor progression in a living animal. biorxiv.org
This approach has also been used to validate the role of ASAH1 in tumor growth through genetic means. nih.govbiorxiv.org Cells with ASAH1 expression silenced by shRNA (and also expressing luciferase) were inoculated into immunodeficient mice. BLI was used to track the growth of these cells, demonstrating that the depletion of ASAH1 significantly delayed tumor onset and reduced tumor progression compared to control cells. biorxiv.org
Mass Spectrometry Imaging (e.g., MALDI-IMS for lipid localization)
Mass Spectrometry Imaging (MSI) is an advanced analytical technique that allows for the visualization of the spatial distribution of molecules, including lipids, metabolites, and proteins, directly within tissue sections. nih.govacs.org Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is particularly well-suited for analyzing the localization of lipids, which is highly relevant to ASAH1 research, as the enzyme's primary function is to hydrolyze ceramide into sphingosine and a fatty acid. nih.govwikipedia.org
Deficiency in ASAH1 leads to the accumulation of its substrate, ceramide, a hallmark of Farber disease. nih.govfrontiersin.org MALDI-IMS has been employed to study the precise location of these accumulating lipids in tissues from a mouse model of Farber disease (Asah1P361R/P361R), which has a significant buildup of various ceramide species. nih.govacs.org By analyzing kidney tissue sections from these mice, researchers were able to generate detailed maps showing the distinct distribution of specific ceramide species. nih.govacs.org For example, certain ceramides were found to be localized primarily in the kidney cortex, while others were concentrated in the medulla. nih.govacs.org This workflow combines high-resolution mass spectrometry for identification with the spatial information of imaging, linking molecular changes directly to tissue histopathology. nih.govarvojournals.org The identity of these lipid species is often validated by tandem mass spectrometry (MS/MS) fragmentation and comparison to standards. nih.gov
Table 3: Lipids Localized by MALDI-IMS in ASAH1-Deficient Kidney Tissue
| Lipid Class | Specific Species Detected | Primary Location in Kidney |
|---|---|---|
| Ceramide (Cer) | Cer(d18:1/16:0), Cer(d18:1/24:1) | Cortex nih.govacs.org |
| Ceramide (Cer) | Cer(d18:1/18:0) | Medulla nih.govacs.org |
| Ceramide-1-Phosphate | C16:0, C22:0 | Medulla nih.govacs.org |
| Hydroxyceramide | C24:1 | Cortex nih.govacs.org |
| Sphingosine-1-Phosphate | S1P | Medulla nih.govacs.org |
Rational Design and Future Development of Asah1 Inhibitors
Principles of Rational Inhibitor Design for ASAH1
The rational design of ASAH1 inhibitors is a multifaceted process that leverages structural biology, computational chemistry, and empirical structure-activity relationship studies. A key principle is the exploitation of the enzyme's active site architecture to develop compounds that can effectively block substrate access and catalysis. The crystal structures of mammalian ASAH1 have been instrumental in this regard, revealing a hydrophobic channel leading to the catalytic center, which provides a blueprint for designing targeted inhibitors. rcsb.orgrcsb.org This structural information allows for the in-silico modeling and docking of potential inhibitor molecules to predict their binding affinity and mode of interaction. um.edu.mtresearchgate.net
Structure-Activity Relationship (SAR) Studies for ASAH1-IN-E2 and Analogues
While specific structure-activity relationship (SAR) data for this compound is not extensively available in the public domain, the principles of SAR for analogous ASAH1 inhibitors, such as carmofur (B1668449) and its derivatives, offer valuable insights. For instance, studies on 2,4-dioxopyrimidine-1-carboxamides, the chemical class to which carmofur belongs, have elucidated critical structural features for potent ASAH1 inhibition. nih.gov These studies have led to the identification of nanomolar inhibitors of ASAH1, demonstrating that modifications to the uracil (B121893) scaffold can significantly impact inhibitory activity. nih.govresearchgate.net The development of new classes of inhibitors, such as oxazolone (B7731731) carboxamides, further expands the structural diversity and provides a deeper understanding of the pharmacophoric requirements for effective ASAH1 inhibition.
Computational Modeling and Docking Simulations
Computational modeling and docking simulations are integral to the rational design of ASAH1 inhibitors. These in-silico techniques enable the virtual screening of large compound libraries to identify potential hits. um.edu.mtresearchgate.net By modeling the interaction between a ligand and the ASAH1 active site, researchers can predict binding energies and poses, thereby prioritizing compounds for synthesis and biological evaluation. For example, the use of a pharmacophore model derived from the known inhibitor carmofur has been employed to screen databases for new potential lead molecules. um.edu.mt This approach not only accelerates the discovery process but also provides a molecular basis for optimizing lead compounds to enhance their potency and selectivity. The availability of ASAH1 crystal structures has been a significant boon for these computational efforts, allowing for more accurate and reliable predictions. rcsb.orgrcsb.org
Strategies for Enhancing ASAH1 Inhibitor Efficacy and Selectivity
A primary strategy for enhancing the efficacy and selectivity of ASAH1 inhibitors involves iterative cycles of design, synthesis, and testing based on SAR and computational insights. The goal is to develop compounds that not only have high affinity for the ASAH1 active site but also exhibit favorable pharmacokinetic and pharmacodynamic properties. Improving aqueous solubility and metabolic stability are key challenges that are actively being addressed. For instance, the development of prodrugs or the modification of inhibitor scaffolds to include more polar groups can improve bioavailability. acs.org Furthermore, targeting allosteric sites on the enzyme, in addition to the active site, could offer an alternative approach to achieve greater selectivity and avoid off-target effects.
Potential for Combination Therapies with this compound
The potential for combining ASAH1 inhibitors with existing anticancer agents is a promising area of research. The rationale for such combinations lies in the ability of ASAH1 inhibition to sensitize cancer cells to the cytotoxic effects of other drugs and to overcome resistance mechanisms.
Synergistic Effects with Established Preclinical Agents
Preclinical studies have demonstrated the synergistic potential of ASAH1 inhibitors with a variety of anticancer agents. For example, the pharmacological inhibition of ASAH1 has been shown to resensitize resistant multiple myeloma cells to proteasome inhibitors. haematologica.orgashpublications.org In non-small cell lung cancer, the ASAH1 inhibitor ceranib-2 has a synergistic effect with carboplatin. mdpi.com Furthermore, combination treatment with inhibitors of Akt and ASAH1 has been shown to be more effective at inhibiting cell viability and invasion than either agent alone. nih.gov In the context of immunotherapy, the ASAH1 inhibitor LCL-521, when used in combination with an anti-PD-1 antibody, led to a reduction in tumors in a colorectal cancer model. researchgate.net These findings highlight the broad potential for ASAH1 inhibitors to be used in combination therapies across different cancer types and treatment modalities.
Future Research Directions and Unexplored Avenues for Asah1 in E2
Investigation of Novel Biological Contexts for ASAH1-IN-E2 Intervention
While initial research has focused on established roles of ASAH1 in cancer, future studies are poised to explore its inhibition in a broader range of pathological conditions.
Angiogenesis-Dependent Diseases: ASAH1 has been identified as a novel anti-angiogenesis target. researchgate.net The inhibitor E2, upon which this compound is based, was found to potently suppress the formation of new blood vessels. researchgate.net This finding suggests a therapeutic potential for this compound in diseases characterized by aberrant angiogenesis, such as certain retinopathies and solid tumors. Transgenic zebrafish models have already been utilized to demonstrate the anti-angiogenic activity of related compounds. researchgate.net
Oncology: The role of ASAH1 is well-documented in promoting tumor progression and therapy resistance in various cancers, including glioblastoma, melanoma, and multiple myeloma. researchgate.netnih.govhaematologica.org Future work should systematically evaluate the efficacy of this compound in a wider array of malignancies. For instance, in relapsed/refractory multiple myeloma, ASAH1 inhibition has been shown to restore sensitivity to proteasome inhibitors. haematologica.orgnih.gov Similarly, in tuberous sclerosis complex (TSC), where ASAH1 is upregulated, its inhibition selectively reduces the viability of TSC2-deficient cells, presenting a novel therapeutic strategy. nih.govbiorxiv.org
Cellular Senescence and Aging: Recent studies have identified ASAH1 as a key protein that is highly elevated in senescent cells, where it promotes survival. aging-us.com By inhibiting ASAH1, compounds like this compound could function as "senolytics," drugs that selectively clear senescent cells. This approach could be investigated for its potential to ameliorate a wide range of age-associated pathologies. aging-us.com
Neuroinflammation and Neurodegeneration: While mutations leading to ASAH1 deficiency cause severe neurological disorders, the precise role of its enzymatic activity in more common neurodegenerative conditions is less clear. nih.govmedlineplus.gov Given that related enzymes are targets for anti-inflammatory drugs, a nuanced investigation into the role of the ASAH1 pathway in neuroinflammatory processes is warranted. pnas.org
Elucidation of Additional Downstream Targets and Off-Target Effects (if any)
The primary on-target effect of this compound is the accumulation of ceramide and the depletion of sphingosine (B13886). However, the full downstream consequences of this shift and potential off-target interactions require deeper investigation.
Downstream Signaling Cascades: Research indicates that ASAH1's influence extends beyond simple ceramide accumulation. For example, in multiple myeloma, ASAH1 inhibition leads to the loss of pro-survival proteins MCL-1 and BCL-2 through a mechanism involving the phosphatase PP2A. haematologica.orgnih.gov In melanoma, ASAH1 levels are linked to the integrin αvβ5-FAK signaling cascade, which controls cell invasion. researchgate.net A critical future task is to map these downstream pathways comprehensively.
Nuclear Functions of ASAH1: A novel and less-explored area is the nuclear localization and function of ASAH1. Studies have shown that ASAH1 can be found in the nucleus of adrenocortical cells, where it acts as a transcriptional corepressor for steroidogenic factor 1 (SF-1), directly binding to gene promoters. nih.govnih.gov Future research should explore whether this compound can modulate this nuclear activity and what consequences this may have for gene transcription in different cell types.
Off-Target Specificity: While modern inhibitors are designed for high specificity, the possibility of off-target effects must be rigorously excluded. Early-generation compounds were known to inhibit other enzymes like acid sphingomyelinase. karger.com Future studies on this compound must include comprehensive screening against a panel of related hydrolases and other enzymes to confirm its selectivity and ensure that observed biological effects are solely due to ASAH1 inhibition. Structure-based drug design, facilitated by obtaining a crystal structure of ASAH1, will be instrumental in developing next-generation inhibitors with even greater specificity. mdpi.com
Development of Advanced Preclinical Models for Studying this compound
To accurately predict the therapeutic potential and challenges of using this compound in humans, sophisticated preclinical models are essential.
Genetically Engineered Mouse Models (GEMMs): The embryonic lethality of a complete Asah1 knockout in mice has necessitated the creation of more advanced models. karger.commdpi.com Future research will increasingly rely on:
Conditional Knockout (cKO) Mice: These models allow for the deletion of Asah1 in specific tissues or at specific times, which has been crucial for studying its role in the vascular system, liver, and immune cells. mdpi.comfrontiersin.org
Disease-Specific Models: Crossing Asah1 cKO mice with models of cancer, fibrosis, or neurodegeneration will provide powerful platforms to test the efficacy of this compound in a relevant pathological context.
Double-Knockout Models: The creation of mice lacking both Asah1 and acid sphingomyelinase (Asm) has been instrumental in dissecting the distinct roles of ceramide accumulation versus sphingosine depletion. frontiersin.org
Patient-Derived Models: The use of patient-derived glioblastoma stem-like cells has already demonstrated the potent effect of ASAH1 inhibitors. nih.gov This approach should be expanded to include the development of tumor organoids and patient-derived xenografts (PDXs) from a variety of cancers to test this compound's effectiveness on a personalized level.
Alternative Animal Models: As demonstrated in angiogenesis research, transgenic zebrafish offer a rapid and scalable in vivo system for screening the activity of compounds like this compound. researchgate.net
Interdisciplinary Approaches Integrating Systems Biology and Compound Development
The complexity of the sphingolipid network and its interactions with other cellular pathways necessitates a move beyond single-gene, single-pathway analysis.
Systems Biology Integration: High-throughput "omics" technologies are vital for uncovering the full impact of ASAH1 inhibition.
Proteomics and Transcriptomics: Proteomic analysis first identified ASAH1 as a prognostic marker in glioblastoma. nih.gov Single-cell RNA sequencing (scRNA-Seq) was key in identifying the role of the sphingolipid pathway in Tuberous Sclerosis Complex. nih.govbiorxiv.org Future studies should use these unbiased approaches to map the global changes in protein expression and gene transcription following treatment with this compound across various cell types.
Lipidomics: Detailed lipidomic analysis is crucial to move beyond measuring total ceramide. It can quantify the changes in specific ceramide species (differing in acyl chain length), which may have distinct biological functions, providing a more nuanced understanding of the inhibitor's effects. mdpi.com
Structure-Based and Target-ID Drug Development: The initial identification of ASAH1 as the target for the "E2" inhibitor was achieved using phage display technology, a powerful tool for unbiased target discovery. researchgate.net Future development will benefit from integrating these identification methods with structure-based design. Obtaining the crystal structure of human ASAH1 would enable computational modeling and in silico screening to design next-generation inhibitors with optimized potency and selectivity. pnas.orgmdpi.com This interdisciplinary approach, combining biology, chemistry, and computational science, will be paramount in advancing this compound and other modulators of this critical pathway from the laboratory to the clinic.
Q & A
Q. How can this compound research integrate with existing theoretical frameworks for sphingolipid metabolism?
- Methodological Answer : Map this compound’s effects onto pathway databases (e.g., KEGG, Reactome). Use systems biology modeling to predict downstream lipidomic changes. Collaborate with computational biologists to validate predictions against multi-omics datasets .
Data Management & Reproducibility
Q. What steps ensure reproducibility of this compound experiments across laboratories?
Q. How should researchers handle irreproducible results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
